7-Fluoro-5-azaspiro[2.4]heptane-7-carboxylic acid
Description
Properties
Molecular Formula |
C7H10FNO2 |
|---|---|
Molecular Weight |
159.16 g/mol |
IUPAC Name |
7-fluoro-5-azaspiro[2.4]heptane-7-carboxylic acid |
InChI |
InChI=1S/C7H10FNO2/c8-7(5(10)11)4-9-3-6(7)1-2-6/h9H,1-4H2,(H,10,11) |
InChI Key |
XFMUDBAKJCLHSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNCC2(C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-5-azaspiro[2.4]heptane-7-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable amine with a cyclic ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction. This step often requires the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation of the intermediate compound using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of 7-Fluoro-5-azaspiro[2.4]heptane-7-carboxylic acid may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-5-azaspiro[2.4]heptane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
7-Fluoro-5-azaspiro[2.4]heptane-7-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use this compound to study the effects of fluorine substitution on biological activity and molecular interactions.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Fluoro-5-azaspiro[2.4]heptane-7-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The spirocyclic structure provides rigidity, which can influence the compound’s overall conformation and interaction with biological targets.
Comparison with Similar Compounds
Structural Modifications and Substituents
The following table highlights key structural analogs and their substituents:
| Compound Name | Substituents/Modifications | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 7-Fluoro-5-azaspiro[2.4]heptane-7-carboxylic acid | Fluorine at C7, carboxylic acid | 2227205-26-5* | C₆H₁₀FNO₂ | 159.15 |
| 5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid | Benzyl group at N5, carboxylic acid | 351370-94-0 | C₁₄H₁₇NO₂ | 231.29 |
| 5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-7-carboxylic acid | Boc-protected N5, carboxylic acid | 1268519-54-5 | C₁₂H₁₉NO₄ | 241.28 |
| Ethyl 5-azaspiro[2.4]heptane-7-carboxylate | Ethyl ester at C7 | 1690691-10-1 | C₉H₁₅NO₂ | 169.22 |
| (R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid | Chiral (R)-configuration, carboxylic acid | Discontinued† | C₇H₁₁NO₂ | 141.17 |
Key Observations :
Physicochemical Properties
| Property | 7-Fluoro Target Compound | 5-Benzyl Analog | Boc-Protected Analog | Ethyl Ester Analog |
|---|---|---|---|---|
| Polarity | High (due to -COOH, F) | Moderate | Moderate (Boc mask) | Low (ester) |
| LogP (Predicted) | ~1.2 | ~2.5 | ~2.8 | ~1.8 |
| Solubility | Water-soluble (HCl salt) | Low | Low | Moderate in organic solvents |
| Reactivity | Acidic (-COOH) | Acidic (-COOH) | Protected amine | Hydrolyzable |
Notes:
Pharmacological Activity
- Antibacterial Activity: The target compound’s spirocyclic framework is integrated into quinolone antibiotics (e.g., compound 2a in ), demonstrating potent activity against multidrug-resistant Streptococcus pneumoniae and Staphylococcus aureus. Fluorine’s electronegativity enhances DNA gyrase binding affinity compared to non-fluorinated analogs .
Biological Activity
7-Fluoro-5-azaspiro[2.4]heptane-7-carboxylic acid is a novel compound characterized by its unique spirocyclic structure, which includes a nitrogen atom and a fluorine substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities and pharmacological applications.
- IUPAC Name : 7-Fluoro-5-azaspiro[2.4]heptane-7-carboxylic acid
- Molecular Formula : C6H10FN
- Molecular Weight : Approximately 151.61 g/mol
- CAS Number : 1211539-95-5
Synthesis Methods
The synthesis of 7-Fluoro-5-azaspiro[2.4]heptane-7-carboxylic acid typically involves cyclization reactions, often utilizing a precursor such as 5-azaspiro[2.4]heptane reacted with a fluorinating agent like Selectfluor under controlled conditions. The carboxylic acid functionality is introduced through subsequent oxidation or carboxylation reactions.
The biological activity of 7-Fluoro-5-azaspiro[2.4]heptane-7-carboxylic acid is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity and selectivity, potentially increasing its efficacy in biological systems. The spirocyclic structure contributes to the compound's stability and bioavailability, making it a valuable candidate for drug development.
Pharmacological Applications
Research indicates that compounds with spirocyclic structures often exhibit unique biological properties that can be exploited in medicinal chemistry. The following table summarizes some key findings related to the biological activity of this compound:
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies have indicated that 7-Fluoro-5-azaspiro[2.4]heptane-7-carboxylic acid exhibits significant cytotoxic effects on various cancer cell lines, suggesting potential as an anti-cancer agent.
- Receptor Interaction : Research has demonstrated that the compound shows promising interaction with specific receptors involved in inflammatory pathways, indicating its potential use in treating inflammatory diseases.
- Comparative Analysis : When compared to similar compounds without fluorine substitutions, 7-Fluoro-5-azaspiro[2.4]heptane-7-carboxylic acid displayed enhanced biological activity, attributed to the structural advantages conferred by the fluorine atom.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 7-fluoro-5-azaspiro[2.4]heptane-7-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis often involves cycloaddition reactions of azomethine ylides with fluorinated cyclopropane derivatives. For example, copper-catalyzed [3+2] cycloaddition using Cu(CH₃CN)₄BF₄ and chiral ligands (e.g., TF-BiphamPhos) can enhance stereoselectivity . Reaction parameters such as solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) critically impact regiochemistry and purity. Post-reaction purification via flash chromatography (silica gel, 10% MeOH in DCM) and recrystallization (ethanol/water) is recommended to isolate the carboxylic acid derivative .
Q. How can researchers validate the structural integrity of 7-fluoro-5-azaspiro[2.4]heptane-7-carboxylic acid using spectroscopic techniques?
- Methodological Answer :
- NMR : The spirocyclic structure is confirmed by distinct ¹H-NMR signals for the fluorinated cyclopropane (δ 1.2–1.8 ppm) and azaspiro ring protons (δ 3.0–3.5 ppm). ¹⁹F-NMR typically shows a singlet at ~-180 ppm for the fluorine substituent .
- Mass Spectrometry : High-resolution ESI-MS should exhibit [M+H]⁺ peaks matching the molecular formula (C₈H₉FNO₂, theoretical m/z 182.06). Isotopic patterns for fluorine (19F) aid in confirmation .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodological Answer : The carboxylic acid group confers pH-dependent solubility. In aqueous buffers:
- Acidic (pH < 3) : Protonated form dominates, with reduced solubility (<1 mg/mL).
- Neutral (pH 7.4) : Partial deprotonation improves solubility (~5–10 mg/mL).
- Basic (pH > 9) : Fully deprotonated, solubility increases (>20 mg/mL). Stability studies (HPLC monitoring) reveal degradation via decarboxylation above 40°C or under UV light .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of 7-fluoro-5-azaspiro[2.4]heptane-7-carboxylic acid?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using protein targets (e.g., bacterial enzymes or GPCRs) can assess binding affinity. The fluorinated spirocyclic core may enhance hydrophobic interactions, while the carboxylic acid forms hydrogen bonds with catalytic residues. MD simulations (NAMD/GROMACS) over 100 ns validate stability of ligand-receptor complexes . QSAR models trained on similar azaspiro compounds (e.g., tert-butyl derivatives) predict logP (~1.5) and pKa (~3.2) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., antimicrobial assays) may arise from:
- Assay Conditions : Variations in bacterial strains (Gram+ vs. Gram−) or culture media (cation-adjusted Mueller-Hinton broth vs. LB agar).
- Compound Purity : Residual solvents (e.g., DMF) or byproducts (e.g., de-fluorinated analogs) can skew results. Validate purity via HPLC (>98%) and LC-MS .
- Biological Replicates : Use triplicate experiments with positive controls (e.g., ciprofloxacin) and statistical analysis (ANOVA, p < 0.05) .
Q. How can synthetic byproducts or impurities be characterized and minimized during scale-up?
- Methodological Answer : Common impurities include:
- Regioisomers : Formed during cycloaddition (e.g., 6-fluoro vs. 7-fluoro isomers). Chiral HPLC (Chiralpak AD-H column) resolves these .
- Oxidation Byproducts : Fluorocyclopropane oxidation to ketones. Use inert atmospheres (N₂/Ar) and antioxidants (BHT) during synthesis .
- Scale-Up Solutions : Transition from batch to flow reactors improves heat/mass transfer, reducing side reactions. PAT tools (e.g., in-line FTIR) monitor reaction progress .
Q. What are the structure-activity relationship (SAR) trends for fluorinated azaspiro compounds in enzyme inhibition?
- Methodological Answer : Key SAR findings:
- Fluorine Position : 7-Fluoro substitution (vs. 6-F) enhances steric complementarity in enzyme active sites (e.g., dihydrofolate reductase) .
- Spiro Ring Size : The [2.4]heptane ring balances conformational rigidity and solubility vs. larger spiro systems (e.g., [2.5]octane) .
- Carboxylic Acid : Essential for ionic interactions; esterification (e.g., tert-butyl esters) reduces activity but improves bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
